molecular formula C12H23N3O3 B3963628 3-[3-(diethylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione

3-[3-(diethylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione

Cat. No. B3963628
M. Wt: 257.33 g/mol
InChI Key: NVZJRQFSGFQQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(diethylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as DEAG or etomidate and is used as a general anesthetic in medical procedures. However,

Mechanism of Action

DEAG acts on the GABA-A receptor by binding to a specific site on the receptor, known as the benzodiazepine site. This results in an increase in the opening of chloride ion channels, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release. This mechanism of action is similar to that of other benzodiazepines, such as diazepam.
Biochemical and Physiological Effects:
DEAG has been shown to have a range of biochemical and physiological effects. It has been found to enhance the activity of GABA-A receptors in a dose-dependent manner, leading to increased inhibition of neurotransmitter release. Additionally, DEAG has been shown to have anticonvulsant properties and to reduce anxiety in animal models. These effects are likely due to the selective enhancement of GABA-A receptor function.

Advantages and Limitations for Lab Experiments

DEAG has several advantages for use in lab experiments. It is a highly selective tool for studying the function of GABA-A receptors, allowing for precise manipulation of these receptors in vitro and in vivo. Additionally, DEAG has a rapid onset of action and a short duration of action, making it useful for acute experiments. However, DEAG has several limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on DEAG. One area of interest is the development of more selective compounds that target specific subtypes of GABA-A receptors. Additionally, DEAG and other benzodiazepines have been shown to have neuroprotective effects in animal models of neurological diseases, suggesting their potential as therapeutic agents. Further research is needed to explore these potential therapeutic applications of DEAG and related compounds.

Scientific Research Applications

DEAG has been extensively studied for its potential in the field of neuroscience. It has been found to be a useful tool for studying the function of GABA-A receptors, which are the main inhibitory receptors in the central nervous system. DEAG has been shown to selectively enhance GABA-A receptor function, making it a valuable tool for studying the role of these receptors in various physiological and pathological conditions.

properties

IUPAC Name

3-[3-(diethylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-5-14(6-2)7-9(16)8-15-10(17)12(3,4)13-11(15)18/h9,16H,5-8H2,1-4H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZJRQFSGFQQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(CN1C(=O)C(NC1=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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